

Amiprofos-methyl: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amiprofos-methyl**

Cat. No.: **B167003**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiprofos-methyl (APM) is an organophosphate herbicide recognized for its potent and specific inhibitory effects on microtubule polymerization in plants. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Amiprofos-methyl**. It includes a summary of its known mechanism of action, presented through structured data tables, a signaling pathway diagram, and representative experimental protocols. This document is intended to serve as a comprehensive resource for researchers in agriculture, cell biology, and drug development.

Chemical Structure and Identification

Amiprofos-methyl, systematically named N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine, is a phosphoric amide herbicide.^{[1][2][3]} Its chemical structure is characterized by a nitrophenyl group, a phosphoramidothioate core, and an isopropylamine moiety.

Identifier	Value
IUPAC Name	N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine[1]
CAS Number	36001-88-4[2]
Molecular Formula	C ₁₁ H ₁₇ N ₂ O ₄ PS[2][3]
SMILES	CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)--INVALID-LINK--[O-][1]
InChI	InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19)[1]
InChIKey	VHEWQRWLIDWRMR-UHFFFAOYSA-N[1]

Table 1: Chemical Identifiers of **Amiprofos-methyl**.

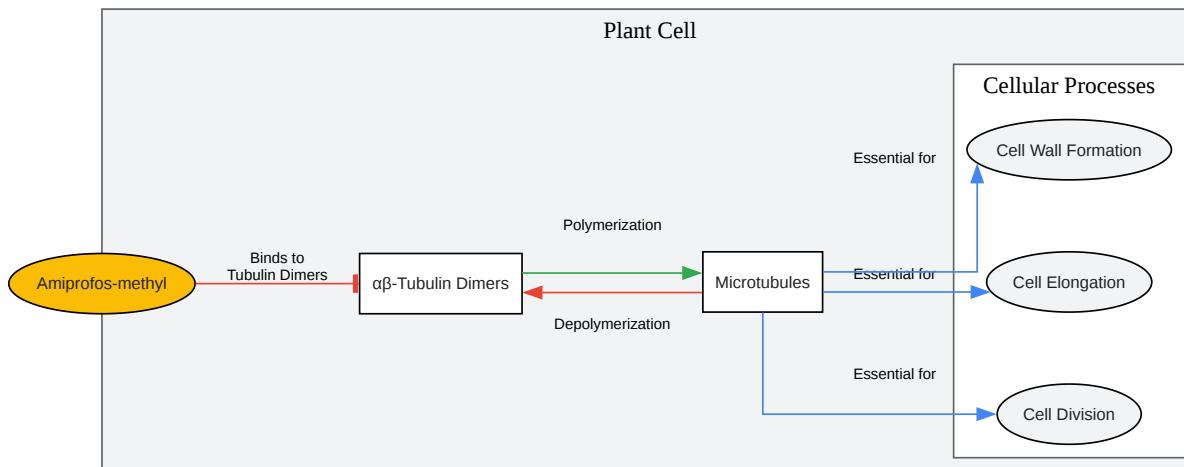
Physicochemical Properties

Amiprofos-methyl is a white to light yellow crystalline solid with a slight odor.[4] It exhibits solubility in various organic solvents and has limited solubility in water.

Property	Value	Source
Molecular Weight	304.30 g/mol	[2]
Melting Point	64-65 °C	[4]
Water Solubility	10 mg/L	[4]
Solubility in Organic Solvents	Soluble in benzene, alcohol, esters. DMF: 20 mg/ml; DMSO: 20 mg/ml; Ethanol: 10 mg/ml.	[2][4]
Appearance	White or light yellow crystal	[4]
XLogP3	3.2	[1]

Table 2: Physicochemical Properties of **Amiprofos-methyl**.

Biological Activity and Mechanism of Action


The primary mechanism of action of **Amiprofos-methyl** is the inhibition of microtubule polymerization, which is highly specific to plant cells.[\[2\]](#) This activity underlies its herbicidal effects.

Inhibition of Tubulin Polymerization

Amiprofos-methyl directly interferes with the assembly of tubulin into microtubules. This leads to a disruption of various cellular processes that are dependent on a functional microtubule cytoskeleton, including cell division, cell plate formation, and cell wall organization.

- In Vitro Activity:** **Amiprofos-methyl** has been shown to inhibit the in vitro polymerization of tubulin isolated from Rosa cells in a dose-dependent manner.[\[2\]](#) It completely inhibits tubulin polymerization in *Hemanthus* endosperm cells at a concentration of 0.1 μ M.[\[2\]](#)
- Plant Specificity:** The anti-tubulin effects of **Amiprofos-methyl** are specific to plants. It has no effect on bovine brain tubulin polymerization at concentrations up to 100 μ M.[\[2\]](#)

Target/System	Activity	Value	Source
Rosa tubulin polymerization	Inhibition	-	[2]
<i>Hemanthus</i> endosperm tubulin polymerization	Complete Inhibition	0.1 μ M	[2]
Bovine brain tubulin polymerization	No effect	up to 100 μ M	[2]
<i>P. falciparum</i> growth	IC ₅₀	3.5 μ M	[2]
<i>P. falciparum</i> trophozoite microtubule polymerization	Complete Inhibition	20 μ M	[2]

Table 3: Biological Activity of **Amiprofos-methyl**.[Click to download full resolution via product page](#)

Mechanism of **Amiprofos-methyl** on Microtubule Dynamics.

Effects on Mitochondrial Calcium Flux

In addition to its effects on the cytoskeleton, **Amiprofos-methyl** has been reported to affect mitochondrial calcium transport.

- It inhibits calcium accumulation in corn mitochondria with an ID₅₀ of 140 nM.[2]
- It can induce a 3-fold increase in the rate of calcium efflux from rat liver mitochondria at a concentration of 100 nM.[2]

Experimental Protocols

Detailed experimental protocols from the original research papers are not readily available in the public domain. However, the following sections provide representative methodologies for key experiments related to the study of **Amiprofos-methyl**.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This protocol describes a general method to assess the effect of compounds on tubulin polymerization by measuring changes in turbidity.

Materials:

- Purified plant tubulin
- General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
- GTP solution (100 mM)
- Glycerol
- **Amiprofos-methyl** stock solution (in DMSO)
- 96-well microplate
- Temperature-controlled spectrophotometer

Procedure:

- Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to the desired final concentration (e.g., 3 mg/mL). Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
- Compound Preparation: Prepare serial dilutions of **Amiprofos-methyl** in General Tubulin Buffer at 10x the final desired concentration.
- Assay Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of the 10x **Amiprofos-methyl** dilutions (or vehicle control) to the appropriate wells.
- Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin solution to each well.
- Data Acquisition: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

- Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The extent of polymerization is determined by the plateau of the curve.

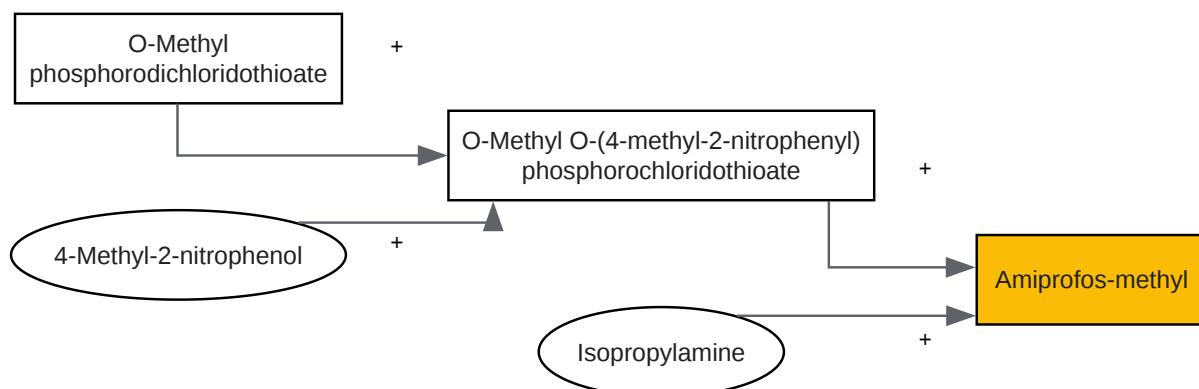
Mitochondrial Calcium Efflux Assay

This protocol provides a general method for measuring calcium efflux from isolated mitochondria using a fluorescent indicator.

Materials:

- Isolated mitochondria (e.g., from rat liver)
- Respiration buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.0)
- Respiratory substrates (e.g., succinate, rotenone)
- Calcium Green-5N or similar calcium indicator
- **Amiprofos-methyl** stock solution (in DMSO)
- Fluorometric plate reader or spectrofluorometer

Procedure:


- Mitochondria Preparation: Isolate mitochondria using standard differential centrifugation techniques. Determine the protein concentration using a suitable method (e.g., Bradford assay).
- Assay Setup: In a 96-well plate or a cuvette, add the respiration buffer containing the respiratory substrates and the calcium indicator.
- Mitochondrial Loading: Add a known amount of isolated mitochondria to the assay buffer and allow them to energize.
- Calcium Loading: Add a pulse of a known concentration of CaCl₂ to the mitochondrial suspension. The mitochondria will take up the calcium, which can be monitored by a decrease in the fluorescence of the calcium indicator.

- Induction of Efflux: Once a steady state of calcium uptake is reached, add **Amiprofos-methyl** (or vehicle control) to the suspension.
- Data Acquisition: Monitor the fluorescence of the calcium indicator over time. An increase in fluorescence indicates the efflux of calcium from the mitochondria into the buffer.
- Data Analysis: The rate of calcium efflux can be calculated from the change in fluorescence over time.

Synthesis and Spectroscopic Data

Synthesis

A detailed, publicly available protocol for the synthesis of **Amiprofos-methyl** is not readily found in the scientific literature. However, the general synthesis of phosphoramidothioates involves the reaction of a phosphorodichloridothioate with an alcohol followed by an amine. For **Amiprofos-methyl**, this would likely involve the reaction of O-methyl phosphorodichloridothioate with 4-methyl-2-nitrophenol, followed by reaction with isopropylamine.

[Click to download full resolution via product page](#)

A plausible synthetic pathway for **Amiprofos-methyl**.

Spectroscopic Data

Detailed annotated spectra for **Amiprofos-methyl** are not widely published. However, data is available from various chemical databases.

- Mass Spectrometry: The mass spectrum of **Amiprofos-methyl** would be expected to show a molecular ion peak $[M]^+$ at m/z 304.0647. Common fragmentation patterns would involve cleavage of the P-O, P-N, and P-S bonds.[1]
- ^1H NMR Spectroscopy: The ^1H NMR spectrum would be expected to show signals corresponding to the aromatic protons, the isopropyl group protons, the methyl group on the aromatic ring, and the methoxy group protons.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum would show distinct signals for each of the 11 carbon atoms in the molecule, with the chemical shifts being influenced by their local electronic environment (e.g., aromatic carbons, aliphatic carbons, carbon attached to oxygen).
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the NO_2 group (asymmetric and symmetric stretches), P=S stretch, and P-O-C and C-N bonds.

Safety and Handling

Amiprofos-methyl is harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

Amiprofos-methyl is a valuable tool for researchers studying the plant cytoskeleton and for the development of new herbicides. Its high specificity for plant tubulin makes it a subject of interest for understanding the differences between plant and animal microtubule dynamics. This guide provides a foundational understanding of its chemical and biological properties to aid in future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The nature of the calcium ion efflux induced in rat liver mitochondria by the oxidation of endogenous nicotinamide nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Amiprofos-methyl | C11H17N2O4PS | CID 100524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amiprofos-methyl: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167003#chemical-structure-and-properties-of-amiprofos-methyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com